molecular formula C26H25N3O5S2 B6514989 N-(3-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 892311-47-6

N-(3-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6514989
CAS No.: 892311-47-6
M. Wt: 523.6 g/mol
InChI Key: FIJUSNARKPAOCZ-UHFFFAOYSA-N
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Description

The compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl-linked acetamide group substituted with a 3-acetylphenyl moiety and a 3,4-dimethoxyphenethyl side chain. While direct biological data for this compound are absent in the provided evidence, its structural analogs highlight key trends in physicochemical properties and substituent effects .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-16(30)18-5-4-6-19(14-18)27-23(31)15-36-26-28-20-10-12-35-24(20)25(32)29(26)11-9-17-7-8-21(33-2)22(13-17)34-3/h4-8,10,12-14H,9,11,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJUSNARKPAOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and data.

  • Molecular Formula : C25H21N3O3S2
  • Molecular Weight : 475.58 g/mol
  • CAS Number : 892311-47-6

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives. In particular:

  • Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Research Findings : In a screening assay, several derivatives showed significant inhibition of COX enzymes, with IC50 values indicating potency comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
CompoundIC50 (µM)Positive Control
This compound5.67Diclofenac (6.74)
Other Derivative6.12Celecoxib (1.10)

Antioxidant Activity

The compound has also demonstrated antioxidant properties:

  • Study Context : In vitro assays using erythrocytes showed that treatment with this compound reduced oxidative stress markers.
  • Findings : The compound significantly decreased the percentage of altered erythrocytes when exposed to oxidative agents compared to control groups.
Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
Oxidative Agent40.3 ± 4.87
With Compound12 ± 1.03

Anticancer Activity

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been explored:

  • Mechanism : The compound may induce apoptosis in cancer cells through various pathways including the modulation of signaling pathways related to cell survival.
  • Research Evidence : In cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability.

Case Studies

  • Inflammation in Animal Models : A study involving animal models of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to untreated controls.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (Calculated) Notable Data Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3,4-Dimethoxyphenethyl, N-(3-acetylphenyl) ~584.6 g/mol N/A (Data not in evidence) -
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-Ethyl-5,6-dimethyl, N-(3-methoxyphenyl) ~473.6 g/mol Synonyms: ZINC2394604, STL341993
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethyl, N-(4-methylpyridin-2-yl) ~304.4 g/mol Crystal structure reported
N-(3-acetyl-2-thienyl)-2-bromoacetamide Thiophene Acetyl, bromoacetamide ~272.1 g/mol $^{1}\text{H-NMR}$: δ 10.33 (s, 1H, NH)

Research Findings and Implications

  • Structural Activity Relationships (SAR): The thienopyrimidinone core is critical for rigidity and π-π interactions. Positional isomerism (e.g., [3,2-d] vs. [2,3-d]) may alter binding modes . Electron-withdrawing groups (e.g., acetyl) on the phenyl ring may enhance metabolic stability but reduce solubility compared to methoxy substituents .
  • Predictive Modeling :
    • Machine learning models (e.g., XGBoost) have been employed to predict properties like superconducting critical temperature (RMSE = 9.091 K, R² = 0.928). Similar approaches could forecast bioactivity for the target compound .
  • Analytical Techniques :
    • X-ray diffraction and NMR spectroscopy are vital for structural elucidation, though filter size limitations in some studies preclude sufficient material collection .

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